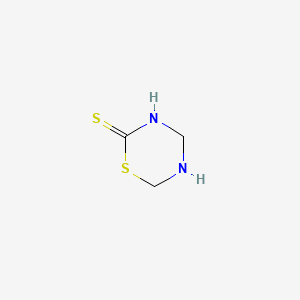
Tetrahydrothiadiazine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrothiadiazine-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C3H6N2S2 and its molecular weight is 134.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Tetrahydrothiadiazine-2-thione derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Key Findings:
- Antibacterial Activity: Compounds derived from THTT have demonstrated notable effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.
- Antifungal Activity: Certain derivatives have been effective against common fungal infections, highlighting their potential in treating opportunistic infections .
Antiparasitic Properties
Recent studies have highlighted the potential of THTT derivatives in treating parasitic infections, particularly cutaneous leishmaniasis caused by Leishmania tropica. In vivo experiments on BALB/c mice showed that specific derivatives significantly reduced lesion size and parasite load, indicating their therapeutic potential against leishmaniasis .
Case Study:
- In a study evaluating five THTT derivatives (C1–C5), compound C5 exhibited a 61.78% reduction in lesion size after treatment, while C1 showed the highest anti-inflammatory activity .
Antitubercular Activity
The antitubercular properties of THTT derivatives have also been investigated. Some synthesized compounds have shown promising activity against Mycobacterium tuberculosis, suggesting their potential as alternatives to existing treatments .
Research Insights:
- Derivatives designed to overcome resistance to isoniazid demonstrated higher lipophilicity and improved antimycobacterial activity compared to traditional treatments .
Synthesis of Derivatives
The synthesis of THTT derivatives involves various chemical modifications that enhance their biological activities. Researchers have developed numerous synthetic pathways to create these derivatives, which can be tailored for specific pharmacological effects.
Chemical Modifications
- Substituents at the 3- and 5-positions of the THTT ring play a crucial role in determining the biological activity of the resulting compounds. Variations in these positions can lead to significant differences in antimicrobial potency and selectivity .
Table 1: Summary of Biological Activities of THTT Derivatives
| Derivative | Activity Type | Specific Pathogen/Condition | Efficacy (%) |
|---|---|---|---|
| C1 | Anti-inflammatory | Paw edema | 63.66 |
| C5 | Antileishmanial | Leishmania tropica | 61.78 |
| Various | Antitubercular | Mycobacterium tuberculosis | Not specified |
| Various | Antibacterial | E. coli, S. aureus | Not specified |
| Various | Antifungal | Common fungal strains | Not specified |
Analyse Chemischer Reaktionen
Chemical Reactions Involving Tetrahydrothiadiazine-2-thione
This compound undergoes several notable chemical reactions that enhance its utility in medicinal chemistry:
-
Nucleophilic Substitution : The sulfur atom in this compound can act as a nucleophile, allowing for substitution reactions with electrophiles. This property is significant for creating various derivatives with potential pharmacological activities.
-
Hydrolysis : The compound can hydrolyze to form isothiocyanates and dithiocarbamic acids, which are believed to contribute to its antimicrobial activity .
-
Metal Coordination : this compound can form complexes with metal ions, which may enhance its biological activity through chelation mechanisms. These complexes have been studied for their potential applications in drug design and development .
Biological Activity and Mechanisms
This compound exhibits several biological activities due to its unique structural features:
-
Antimicrobial Activity : Various derivatives of this compound have shown promising antibacterial and antifungal properties against a range of pathogens. The activity has been attributed to the intact thiadiazine ring or modifications resulting from hydrolysis products .
-
Anti-inflammatory Properties : Research indicates that certain derivatives can reduce inflammation in vivo, suggesting potential applications in treating inflammatory diseases .
-
Anticancer Potential : Some studies have reported that this compound derivatives exhibit moderate to good anticancer activity, making them candidates for further investigation in cancer therapeutics .
Physicochemical Data of this compound Derivatives
| Compound No. | Substituent | Yield (%) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|---|
| 4a | -CH3 | 78 | C8H16N2S2 | 204.08 | 73 |
| 4b | -C2H5 | 45 | C9H18N2S2 | 218.09 | 46 |
| 4c | -i-C3H7 | 88 | C10H20N2S2 | 232.11 | 109 |
| 4d | -i-C4H9 | 67 | C11H22N2S2 | 246.12 | 56 |
| 4e | -t-C4H9 | 55 | C11H22N2S2 | 246.12 | 82 |
| ... | ... | ... | ... | ... | ... |
Eigenschaften
CAS-Nummer |
6995-80-8 |
|---|---|
Molekularformel |
C3H6N2S2 |
Molekulargewicht |
134.23 g/mol |
IUPAC-Name |
1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C3H6N2S2/c6-3-5-1-4-2-7-3/h4H,1-2H2,(H,5,6) |
InChI-Schlüssel |
RUEOBRARCKLXJO-UHFFFAOYSA-N |
SMILES |
C1NCSC(=S)N1 |
Kanonische SMILES |
C1NCSC(=S)N1 |
Key on ui other cas no. |
6995-80-8 |
Synonyme |
tetrahydrothiadiazine-2-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















